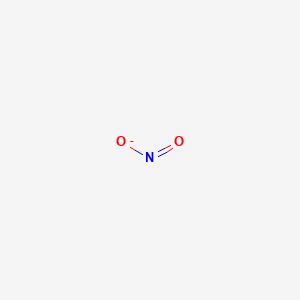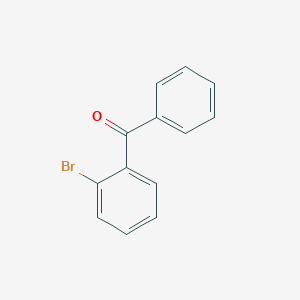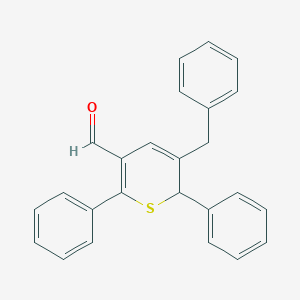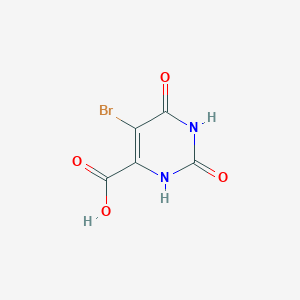
5-ブロモオロチン酸
説明
5-Bromoorotic acid: is an organic compound with the chemical formula C5H3BrN2O4 . It is a brominated derivative of orotic acid, which is a pyrimidinecarboxylic acid. This compound is characterized by the presence of a bromine atom at the 5-position of the orotic acid molecule. It is commonly used in various chemical and biological research applications due to its unique properties.
科学的研究の応用
Chemistry: 5-Bromoorotic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, 5-Bromoorotic acid is used to study the metabolism of pyrimidines and their derivatives. It is also used in the synthesis of nucleoside analogs for antiviral and anticancer research.
Medicine: The compound is investigated for its potential therapeutic applications, including its role in the development of new drugs targeting specific enzymes and pathways.
Industry: In the industrial sector, 5-Bromoorotic acid is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
Target of Action
5-Bromoorotic acid is a bromo derivative of orotic acid It’s known that bromo derivatives of uracil, a pyrimidine base found in rna and dna, have gained significant attention in scientific research due to their potential therapeutic and environmental applications.
Mode of Action
Biochemical Pathways
Pharmacokinetics
It’s known that 5-bromoorotic acid is soluble in water and some organic solvents , which may influence its bioavailability.
Result of Action
It’s known that bromo derivatives of uracil can potentially cause changes in dna and rna structures, which could have various molecular and cellular effects.
Action Environment
It’s known that 5-bromoorotic acid is stable under room temperature conditions , and its solubility in water and some organic solvents may influence its action and efficacy in different environments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoorotic acid typically involves the bromination of orotic acid. One common method is the direct bromination of orotic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of 5-Bromoorotic acid follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality. The final product is purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 5-Bromoorotic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used under mild conditions to facilitate the coupling process.
Major Products Formed:
Substitution Reactions: Products include various substituted orotic acid derivatives.
Coupling Reactions: Products include complex organic molecules with extended carbon chains.
類似化合物との比較
Orotic Acid: The parent compound without the bromine substitution.
5-Fluoroorotic Acid: A fluorinated derivative with different reactivity and applications.
5-Chloroorotic Acid: A chlorinated derivative with distinct chemical properties.
Uniqueness: 5-Bromoorotic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and properties not found in other derivatives. This makes it valuable in synthetic chemistry and biological research for creating novel compounds and studying enzyme interactions.
特性
IUPAC Name |
5-bromo-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h(H,10,11)(H2,7,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYHIPBLZSIHDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164487 | |
| Record name | Orotic acid, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15018-62-9 | |
| Record name | 5-Bromo-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15018-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orotic acid, 5-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015018629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromoorotic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromoorotic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Orotic acid, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the main focus of the research regarding 5-bromoorotic acid in the provided papers?
A1: The provided papers primarily focus on the synthesis and chemical modification of 5-bromoorotic acid and related compounds [, , ]. They delve into methods for introducing substituents on the uracil ring system, including the synthesis of 5-phenylamino derivatives of orotic acid [].
Q2: Does the research elaborate on the biological activity or applications of 5-bromoorotic acid?
A2: The provided research papers primarily concentrate on the chemical aspects of 5-bromoorotic acid and its derivatives. They do not extensively explore biological activity, pharmacological properties, or therapeutic applications of the compound [, , ].
Q3: What can be inferred about the potential research directions based on the provided studies?
A3: The detailed exploration of synthetic routes to modify the uracil ring structure, as seen with the 5-phenylamino derivatives [], suggests potential for further investigation into how these modifications influence the properties and potential applications of these compounds. Future research could explore if these structural alterations lead to interesting biological activities or find use in developing new materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


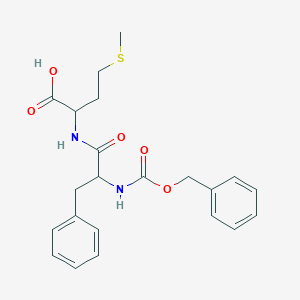
![Bis[p-(dimethylamino)phenyl]fulvene](/img/structure/B80432.png)
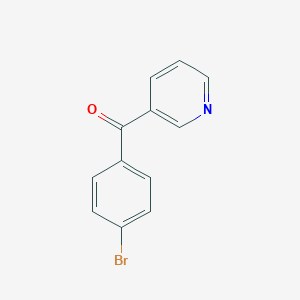

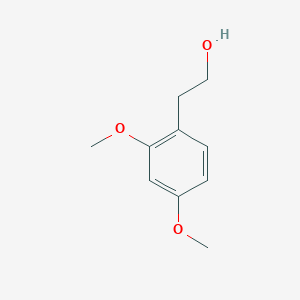
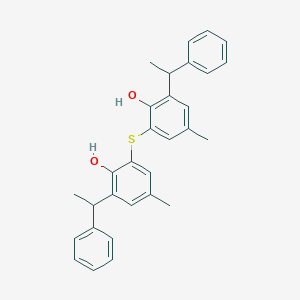
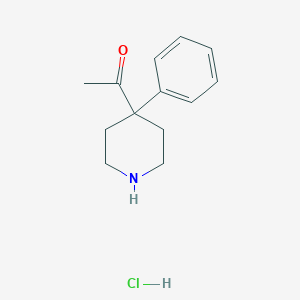
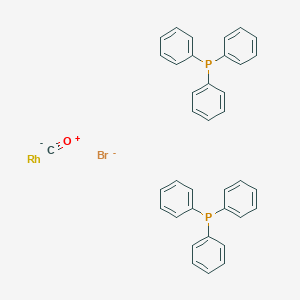
![7-methyl-12H-benzo[c]phenarsazinine](/img/structure/B80441.png)
![6-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B80443.png)
